molecular formula C20H23NO4 B13457842 (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate

(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate

Cat. No.: B13457842
M. Wt: 341.4 g/mol
InChI Key: YHFCRRVZIFBUIE-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a 4-hydroxy-2-methoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This intermediate is then reacted with 4-hydroxy-2-methoxybutylamine under controlled conditions to yield the desired carbamate compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of phosgene, a hazardous reagent, necessitates stringent safety measures and specialized equipment.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the fluorenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include fluorenylmethyl derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The carbamate moiety can undergo hydrolysis, releasing the active 4-hydroxy-2-methoxybutylamine, which interacts with the target pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate is unique due to the presence of the 4-hydroxy-2-methoxybutyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and applications that are not possible with other similar compounds.

Biological Activity

(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H23NO4
  • Molecular Weight : 329.39 g/mol
  • CAS Number : Not available in the provided data

The compound is believed to exert its biological effects through various mechanisms, including:

  • Inhibition of Enzymes : It may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.
  • Interaction with Receptors : The structural features suggest potential interactions with specific biological receptors, which could modulate cellular responses.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The exact pathways remain under investigation, but it is hypothesized to induce apoptosis in malignant cells.
  • Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial activity, potentially useful in treating infections caused by resistant bacterial strains.
  • Neuroprotective Effects : Some studies have pointed towards neuroprotective properties, making it a candidate for further research in neurodegenerative disease therapies.

Study 1: Anticancer Activity

A study conducted on the efficacy of this compound showed significant cytotoxicity against breast cancer cell lines. The compound was tested at various concentrations, revealing an IC50 value of approximately 25 µM.

Concentration (µM)Cell Viability (%)
0100
585
1065
2540
5015

The study concluded that the compound's mechanism might involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa8

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Toxicology and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Initial studies on this compound indicate low acute toxicity levels, with no significant adverse effects observed in animal models at therapeutic doses. Further long-term studies are needed to fully assess its safety profile.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-hydroxy-2-methoxybutyl)carbamate

InChI

InChI=1S/C20H23NO4/c1-24-14(10-11-22)12-21-20(23)25-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,22H,10-13H2,1H3,(H,21,23)

InChI Key

YHFCRRVZIFBUIE-UHFFFAOYSA-N

Canonical SMILES

COC(CCO)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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